N-(4-methoxybenzyl)-N'-(4-methylcyclohexyl)ethanediamide
Overview
Description
N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxybenzyl group and a methylcyclohexyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzylamine and 4-methylcyclohexylamine as the primary starting materials.
Formation of Intermediate: These amines are reacted with ethyl chloroformate to form the corresponding carbamates.
Coupling Reaction: The carbamates are then coupled with ethylenediamine under controlled conditions to form the desired ethanediamide.
Industrial Production Methods: In an industrial setting, the production of N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diamines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be utilized in the development of novel materials with specific properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions.
Industrial Applications: Potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
- N-(4-methoxybenzyl)-N’-(4-methylphenyl)ethanediamide
- N-(4-methoxyphenyl)-N’-(4-methylcyclohexyl)ethanediamide
Comparison:
- Structural Differences: The presence of different substituents on the aromatic ring or the cyclohexyl group.
- Unique Properties: N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide may exhibit unique reactivity or biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(4-methylcyclohexyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-3-7-14(8-4-12)19-17(21)16(20)18-11-13-5-9-15(22-2)10-6-13/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVGSOJESGGWNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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